Synthesis and Characterization of 4-(Piperazin-1-yl)benzo[d]oxazole: A Technical Guide
Synthesis and Characterization of 4-(Piperazin-1-yl)benzo[d]oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(Piperazin-1-yl)benzo[d]oxazole. This molecule holds significant interest in medicinal chemistry due to the integration of two "privileged structures" in drug discovery: the benzoxazole scaffold and the piperazine moiety.[1] Derivatives of this compound have demonstrated potential as anticancer and anti-inflammatory agents, making it a valuable subject of study for the development of new therapeutic agents.[1][2]
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | 4-(Piperazin-1-yl)benzo[d]oxazole | N/A |
| CAS Number | 105684-82-0 | [1] |
| Molecular Formula | C₁₁H₁₃N₃O | N/A |
| Molecular Weight | 203.24 g/mol | [1] |
| Chemical Structure | ![]() | BenchChem |
Synthesis Protocol
Proposed Synthetic Scheme:
A potential synthetic route could involve the reaction of 4-piperazin-1-yl-2-aminophenol with a suitable cyclizing agent. However, given the challenges in synthesizing the starting material, an alternative and more practical approach would be a nucleophilic aromatic substitution reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a representative procedure based on general methods for the synthesis of analogous compounds.
Materials:
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4-Fluorobenzo[d]oxazole
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Piperazine
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Potassium Carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Hexane
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Brine solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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To a solution of 4-fluorobenzo[d]oxazole (1.0 eq) in anhydrous DMF, add piperazine (1.2 eq) and potassium carbonate (2.0 eq).
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The reaction mixture is stirred at 80-100 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
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The aqueous layer is extracted three times with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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The solvent is removed under reduced pressure to yield the crude product.
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The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-(Piperazin-1-yl)benzo[d]oxazole.
Characterization Data
The following tables summarize the expected characterization data for 4-(Piperazin-1-yl)benzo[d]oxazole based on typical spectral values for benzoxazole and piperazine moieties.[1]
Table 1: ¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | m | 2H | Aromatic protons (Benzoxazole) |
| ~7.2-7.4 | m | 1H | Aromatic proton (Benzoxazole) |
| ~3.2-3.4 | t | 4H | Piperazine protons (-N-CH₂-) |
| ~3.0-3.2 | t | 4H | Piperazine protons (-N-CH₂-) |
| ~2.0-2.2 | s | 1H | Piperazine proton (-NH-) |
Table 2: ¹³C NMR (Carbon NMR) Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C=N (Oxazole ring) |
| ~140-150 | Aromatic Quaternary Carbons (Benzoxazole) |
| ~110-130 | Aromatic CH Carbons (Benzoxazole) |
| ~50-55 | Piperazine Carbons (-N-CH₂-) |
| ~45-50 | Piperazine Carbons (-N-CH₂-) |
Table 3: Mass Spectrometry Data
| Technique | Result |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C₁₁H₁₄N₃O: 204.1137; found: ~204.1135 |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretch (Piperazine) |
| ~3000-3100 | Aromatic C-H stretch |
| ~2800-3000 | Aliphatic C-H stretch |
| ~1600-1650 | C=N stretch (Oxazole ring) |
| ~1450-1550 | Aromatic C=C stretch |
| ~1200-1300 | C-N stretch |
| ~1000-1100 | C-O stretch |
Potential Signaling Pathways and Biological Activities
Derivatives of 4-(Piperazin-1-yl)benzo[d]oxazole have shown promise in preclinical studies as both anticancer and anti-inflammatory agents.[1][2] The specific biological targets and signaling pathways for the parent compound are still under investigation, but the activities of its derivatives provide valuable insights into its potential mechanisms of action.
Anticancer Activity: Targeting VEGFR-2 and c-Met Kinases
Several piperidinyl-based benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met kinases.[3] These receptor tyrosine kinases are crucial for tumor angiogenesis, growth, and metastasis.[3] Dual inhibition of these pathways is a promising strategy to overcome tumor resistance.[3]
Caption: Putative anticancer signaling pathway of benzoxazole derivatives.
Anti-inflammatory Activity: Modulation of Pro-inflammatory Cytokines
Benzoxazole derivatives have also been investigated for their anti-inflammatory properties. Studies have shown that some of these compounds can modulate the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[4] This suggests a potential mechanism involving the inhibition of inflammatory signaling cascades.
Caption: Potential anti-inflammatory mechanism of benzoxazole derivatives.
Experimental Workflow
The general workflow for the synthesis and characterization of 4-(Piperazin-1-yl)benzo[d]oxazole and its derivatives for drug discovery purposes is outlined below.
Caption: General experimental workflow for drug discovery.
Conclusion
4-(Piperazin-1-yl)benzo[d]oxazole represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a foundational understanding of its synthesis and characterization, along with insights into the potential biological activities of its derivatives. Further research is warranted to fully elucidate the pharmacological profile of this compound and to optimize its structure for enhanced therapeutic efficacy and safety.

